molecular formula C18H29Cl2N3O4S B1662567 N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride CAS No. 168986-61-6

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride

Cat. No.: B1662567
CAS No.: 168986-61-6
M. Wt: 454.4 g/mol
InChI Key: GFWKWEHKHLTRRF-UHFFFAOYSA-N
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Description

RS 67506 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine (5-HT) 4 receptor. This compound is known for its high affinity and selectivity towards the 5-HT4 receptor, making it a valuable tool in pharmacological research. The chemical name of RS 67506 hydrochloride is N-(2-(4-(3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl)piperidin-1-yl)ethyl)methanesulfonamide hydrochloride .

Scientific Research Applications

RS 67506 hydrochloride has a wide range of scientific research applications:

    Pharmacological Research: It is used to study the physiological and pharmacological roles of the 5-HT4 receptor, particularly in the gastrointestinal tract and central nervous system.

    Cognitive Enhancement: Research has shown that RS 67506 hydrochloride can enhance cognitive functions, making it a potential candidate for treating cognitive disorders.

    Gastrointestinal Motility: The compound is used to investigate its effects on gastrointestinal motility, providing insights into potential treatments for motility disorders.

    Pain Management: RS 67506 hydrochloride has been studied for its potential analgesic effects, offering a new avenue for pain management research

Biochemical Analysis

Biochemical Properties

RS 67506 hydrochloride plays a significant role in biochemical reactions by selectively interacting with the 5-HT4 receptor. This receptor is a G protein-coupled receptor (GPCR) that is primarily involved in the modulation of neurotransmitter release and smooth muscle contraction. RS 67506 hydrochloride exhibits a high affinity for the 5-HT4 receptor, with a pKi of 8.8 in guinea pig striatum . It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand, serotonin. This interaction leads to the activation of adenylate cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels within the cell .

Cellular Effects

RS 67506 hydrochloride exerts various effects on different cell types and cellular processes. In neurons, it enhances neurotransmitter release, which can influence cognitive functions and memory. In smooth muscle cells, RS 67506 hydrochloride promotes relaxation, which is beneficial for gastrointestinal motility. The compound also affects cell signaling pathways by increasing cAMP levels, which can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of RS 67506 hydrochloride involves its binding to the 5-HT4 receptor, a GPCR. Upon binding, RS 67506 hydrochloride activates the receptor, leading to the activation of the Gs protein. This, in turn, stimulates adenylate cyclase, resulting in the production of cAMP from adenosine triphosphate (ATP). The increased cAMP levels activate protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RS 67506 hydrochloride can vary over time. The compound is generally stable when stored at room temperature, but its activity may decrease over extended periods. In vitro studies have shown that RS 67506 hydrochloride can maintain its activity for several hours, but prolonged exposure may lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that RS 67506 hydrochloride can have sustained effects on cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of RS 67506 hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance cognitive functions and promote gastrointestinal motility without significant adverse effects. At higher doses, RS 67506 hydrochloride may cause toxic effects, including increased heart rate and potential gastrointestinal disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which RS 67506 hydrochloride is effective without causing toxicity .

Metabolic Pathways

RS 67506 hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of RS 67506 hydrochloride with these enzymes can affect metabolic flux and alter the levels of certain metabolites within the body .

Transport and Distribution

RS 67506 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and bind to the 5-HT4 receptor on the cell surface. The compound may also interact with transporters and binding proteins that facilitate its movement within the body. The distribution of RS 67506 hydrochloride can affect its localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of RS 67506 hydrochloride is primarily at the cell membrane, where it binds to the 5-HT4 receptor. This localization is crucial for its activity, as the receptor is involved in initiating the signaling cascade that leads to the compound’s effects. RS 67506 hydrochloride may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its activity and function .

Preparation Methods

The synthesis of RS 67506 hydrochloride involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RS 67506 hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

RS 67506 hydrochloride is often compared with other 5-HT4 receptor agonists, such as RS 67333. While both compounds are potent and selective 5-HT4 receptor agonists, RS 67506 hydrochloride has a slightly different pharmacokinetic profile and may exhibit different tissue distribution and efficacy. Other similar compounds include prucalopride and tegaserod, which are also 5-HT4 receptor agonists used in the treatment of gastrointestinal disorders .

Properties

IUPAC Name

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWKWEHKHLTRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168631
Record name RS 67506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168986-61-6
Record name RS 67506
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168986-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RS 67506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168986616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RS 67506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Reactant of Route 2
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Reactant of Route 5
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Reactant of Route 6
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride

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